molecular formula C8H9N3O2 B11646225 N-(pyridin-3-ylmethyl)ethanediamide

N-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B11646225
M. Wt: 179.18 g/mol
InChI Key: OZOWEWHBCBRXGW-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)ethanediamide is an organic compound that features a central ethanediamide structure linked to a pyridin-3-ylmethyl group

Preparation Methods

N-(pyridin-3-ylmethyl)ethanediamide can be synthesized through the reaction of pyridin-3-ylmethylamine with diethyloxalate in a 2:1 molar ratio in a water solution . The reaction typically involves refluxing the mixture to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like water, acetonitrile, or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)ethanediamide exerts its effects involves its ability to form coordination complexes with metal ions. The pyridine nitrogen atoms act as ligands, coordinating with metal centers to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and biochemical processes.

Comparison with Similar Compounds

N-(pyridin-3-ylmethyl)ethanediamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of pyridine and ethanediamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12)(H,11,13)

InChI Key

OZOWEWHBCBRXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)N

Origin of Product

United States

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